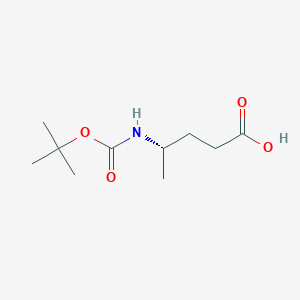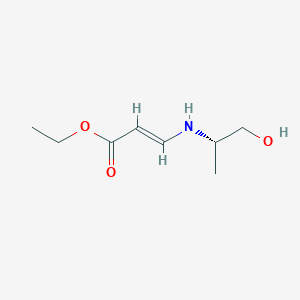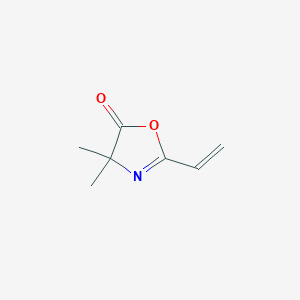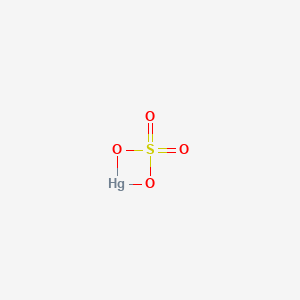
硫酸水銀(II)
概要
説明
Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds.
科学的研究の応用
水銀の解毒
硫酸水銀(II)は、水銀の解毒において重要な役割を果たします。 これは、吸収、水銀イオンレダクターゼ、およびエクソポリサッカライドによる水銀の解毒の研究に使用されています . 水銀レダクターゼは、水溶性イオン型の水銀(Hg2+)を不溶性の元素状水銀(Hg0)に還元するのに役立ち、一方、有機水銀リアーゼは有機水銀化合物の炭素-水銀結合を切断するのに役立ちます .
土壌-植物系における解毒
硫酸水銀(II)は、セレンの適用後の土壌-植物系における水銀の解毒の研究にも使用されています . セレンの適用後の土壌における水銀の生物学的利用能の低下、根圏または根における不活性なHgSeまたは/およびHgSe含有タンパク質複合体の形成、およびセレンの適用後の植物における水銀の根の吸収と移行の低減が、体系的に議論されています .
水銀の隔離
硫酸水銀(II)は、硫酸による水銀の隔離の研究に使用されています . この研究は、水銀の隔離と穀物におけるメチル水銀の蓄積の低減におけるバイオチャーと硫酸の併用戦略の有効性を強調しています .
6-[18F]DOPAの調製
硫酸水銀(II)は、6-[18F]DOPAの調製に使用されます . フルオロ脱水銀化は、6-[18F]DOPAの調製に最も有用ですが、反応していない水銀前駆体や他の水銀含有化合物からの分離が必要です .
作用機序
Target of Action
Mercuric sulfate primarily targets sulfhydryl groups in proteins and enzymes within organisms . It binds to these groups, disrupting their normal function and leading to a variety of downstream effects .
Mode of Action
Mercuric sulfate interacts with its targets by forming covalent bonds with the sulfhydryl groups in proteins and enzymes . This interaction disrupts the normal function of these proteins and enzymes, leading to changes in cellular processes .
Biochemical Pathways
Mercuric sulfate affects several biochemical pathways. For instance, it has been found to disrupt the energy generation for sodium transport in renal enzymes . Additionally, in microbes, the MerC efflux pump plays a critical role in maintaining intracellular mercury levels below toxic thresholds .
Pharmacokinetics
The pharmacokinetics of mercuric sulfate involve its absorption, distribution, metabolism, and excretion (ADME). An estimated 7 to 15% of orally administered inorganic mercury is absorbed by humans . Once absorbed, it binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma .
Result of Action
The binding of mercuric sulfate to sulfhydryl groups in proteins and enzymes disrupts normal cellular processes, leading to a range of detrimental cellular changes. It induces the production of free radicals and alters cellular redox potential . This can lead to oxidative stress, DNA damage, and even cell death .
Action Environment
The action of mercuric sulfate can be influenced by various environmental factors. For instance, its solubility in water can affect its bioavailability and toxicity . In water, it separates into an insoluble basic sulfate with a yellow color and sulfuric acid . Moreover, its toxicity can be influenced by the presence of other substances in the environment .
Safety and Hazards
生化学分析
Biochemical Properties
Mercuric sulfate is known to interact with various biomolecules. It has a high affinity for sulfhydryl (–SH) groups, which are present in many cellular proteins and enzymes . This interaction can disrupt the normal function of these proteins and enzymes, potentially leading to cellular dysfunction .
Cellular Effects
Mercuric sulfate can have significant effects on various types of cells and cellular processes. It can cause damage to cellular components, including lipids, proteins, and DNA, accelerating cell dysfunction and death . High exposure to mercury, such as mercuric sulfate, can lead to complications like changes in the central nervous, digestive, and immune system .
Molecular Mechanism
The molecular mechanism of action of mercuric sulfate involves its interaction with biomolecules at the molecular level. The anhydrous compound features Hg 2+ in a highly distorted tetrahedral HgO 4 environment . This allows it to bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, mercuric sulfate can have long-term effects on cellular function. It is known to decompose in water to yellow mercuric subsulfate and sulfuric acid . This decomposition can affect the stability and degradation of the compound, influencing its long-term effects on cells .
Dosage Effects in Animal Models
The effects of mercuric sulfate can vary with different dosages in animal models. High exposure to mercury can cause symptoms like nausea, irritability, tremors, headache, hypertension, hallucinations, and even death in certain cases
Metabolic Pathways
Mercuric sulfate can be involved in various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes
Transport and Distribution
Mercuric sulfate can be transported and distributed within cells and tissues. It is known to be transported into target cells and organs through various mechanisms
Subcellular Localization
It is known to be able to enter cells and interact with various biomolecules
特性
| { "Design of the Synthesis Pathway": "Mercuric sulfate can be synthesized through the reaction between mercury (II) oxide and sulfuric acid.", "Starting Materials": [ "Mercury (II) oxide", "Sulfuric acid" ], "Reaction": [ "Add mercury (II) oxide to a flask containing sulfuric acid.", "Heat the flask under reflux for several hours.", "Cool the mixture and filter off any unreacted mercury (II) oxide.", "Evaporate the filtrate to dryness to obtain mercuric sulfate as a white crystalline solid." ] } | |
CAS番号 |
7783-35-9 |
分子式 |
H2HgO4S |
分子量 |
298.67 g/mol |
IUPAC名 |
mercury;sulfuric acid |
InChI |
InChI=1S/Hg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChIキー |
VZJXLUXABSAHBN-UHFFFAOYSA-N |
SMILES |
O=S1(=O)O[Hg]O1 |
正規SMILES |
OS(=O)(=O)O.[Hg] |
Color/Form |
White granules or crystalline powder COLORLESS, RHOMBIC CRYSTALS |
密度 |
6.47 at 68 °F (USCG, 1999) 6.47 6.5 g/cm³ |
| 7783-35-9 | |
物理的記述 |
Mercuric sulfate appears as odorless white granules or crystalline powder. Denser than water. It is toxic by inhalation and by ingestion. It is used in medicine, for gold and silver extraction, and to make other mercury compounds. WHITE CRYSTALLINE POWDER. |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
関連するCAS |
7783-36-0 (mercury(1+)-H2O4S[2:1]) |
溶解性 |
Sol in hydrochloric acid, hot dil sulfuric acid, concentrated sodium chloride INSOL IN ALCOHOL, ACETONE, AMMONIA Reacts with water Solubility in water: reaction |
同義語 |
mercuric sulfate mercuric sulfate monohydrate mercurous sulfate mercury(I) sulfate mercury(II) sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of mercuric sulfate is HgSO4, and its molecular weight is 296.65 g/mol. []
ANone: Mercuric sulfate forms a complex with chloride ions, effectively masking their interference in chemical reactions like the determination of Chemical Oxygen Demand (COD). [, , , , , ]
ANone: Mercuric sulfate, often in the presence of sulfuric acid, catalyzes the addition of water across the triple bond of alkynes, forming ketones. This reaction proceeds through the formation of an intermediate organomercury compound. [, , , , , ]
ANone: Historically, mercuric sulfate was used as a catalyst in the production of acetaldehyde from acetylene. It was also employed in various chemical syntheses, such as the conversion of alkynes to ketones and the preparation of furan derivatives from glucals. [, , , ]
ANone: While effective in masking chloride interference, mercuric sulfate is a hazardous substance that poses significant environmental risks. Consequently, researchers are exploring alternative masking agents and methods to minimize or eliminate its use. [, , , ]
ANone: Mercuric sulfate is highly toxic and can bioaccumulate in the environment. It poses risks to human health and ecosystems, contributing to mercury pollution in water bodies and impacting aquatic life. [, , , ]
ANone: Extreme caution is crucial when handling mercuric sulfate due to its acute toxicity. Exposure should be strictly avoided, and appropriate personal protective equipment, including gloves and respirators, must be used. []
ANone: Yes, the Minamata Convention on Mercury is an international treaty aimed at protecting human health and the environment from anthropogenic mercury emissions and releases. It imposes restrictions on the use, production, and trade of mercury-containing products, including mercuric sulfate. [, ]
ANone: Various analytical techniques are employed to detect and quantify mercuric sulfate, including atomic absorption spectrometry (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and X-ray diffraction. [, ]
ANone: Researchers are investigating alternatives to mercuric sulfate, such as silver nitrate (AgNO3), aluminum sulfate [Al2(SO4)3], and ferric sulfate [Fe2(SO4)3], to eliminate or minimize mercury use in COD determination. [, , , ]
ANone: Computational chemistry tools can be used to model the interactions of mercuric sulfate with other molecules, predict its behavior in various environments, and aid in the development of safer and more environmentally friendly alternatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




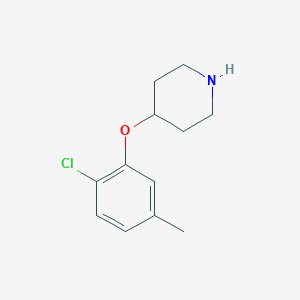
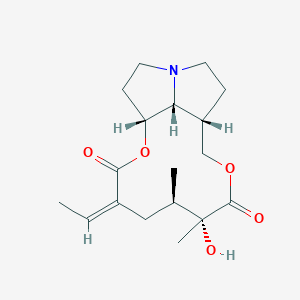

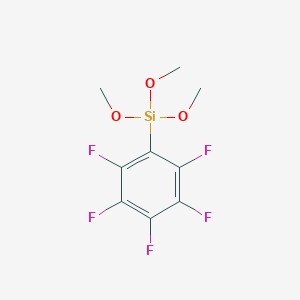
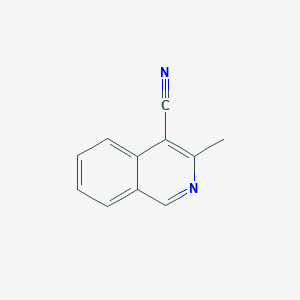

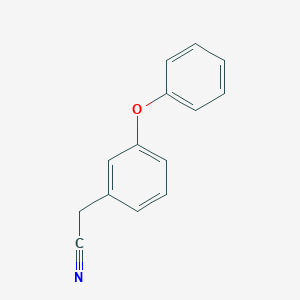
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-](/img/structure/B179427.png)

